molecular formula C17H26N6O2 B7354971 CID 136589110

CID 136589110

Cat. No. B7354971
M. Wt: 346.4 g/mol
InChI Key: FRSGPRWUIBKSGU-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 136589110 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of azepane derivatives.

Mechanism of Action

CID 136589110 exerts its therapeutic effects by modulating various biochemical pathways in the body. It has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response. It also activates certain receptors in the body that are involved in regulating cell growth and differentiation. These mechanisms of action make this compound a promising therapeutic agent for various diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the body. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. It also induces apoptosis in cancer cells by activating certain signaling pathways. In addition, it has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

CID 136589110 has several advantages as a compound for lab experiments. It is stable and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in scientific research. However, its limitations include its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the use of CID 136589110 in scientific research. One potential direction is the development of new therapeutic applications for the compound. It has already been found to be effective in the treatment of various diseases, but further research is needed to explore its potential in other areas. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. This would make it easier and more cost-effective to produce on a large scale.
Conclusion:
This compound is a promising compound in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations have been explored in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.

Synthesis Methods

CID 136589110 is synthesized through a multi-step process involving the reaction of various chemical compounds. The process includes the reaction of 2,3-dichlorobenzaldehyde with 1,6-hexanediamine in the presence of a catalyst to form the intermediate compound. The intermediate compound is then reacted with various other reagents to produce the final product, this compound.

Scientific Research Applications

CID 136589110 has been found to have potential therapeutic applications in various fields of scientific research. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been found to be effective in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O2/c1-2-14-19-16(22-21-14)13-8-12(24)9-23(13)10-15(25)20-17(11-18)6-4-3-5-7-17/h12-13,24H,2-10H2,1H3,(H,20,25)(H,19,21,22)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSGPRWUIBKSGU-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)C2CC(CN2CC(=O)NC3(CCCCC3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC(=NN1)[C@@H]2C[C@H](CN2CC(=O)NC3(CCCCC3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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